molecular formula C17H18N2O5S2 B4890677 2,3-Dihydro-1,4-benzodioxin-6-yl-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone

2,3-Dihydro-1,4-benzodioxin-6-yl-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone

Cat. No.: B4890677
M. Wt: 394.5 g/mol
InChI Key: JLNWCAZMHPGXLC-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,4-benzodioxin-6-yl-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a benzodioxin ring, a thiophene sulfonyl group, and a piperazine moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1,4-benzodioxin-6-yl-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone typically involves multiple steps:

    Formation of Benzodioxin Ring: The initial step involves the formation of the benzodioxin ring. This can be achieved by reacting catechol with ethylene glycol in the presence of an acid catalyst.

    Introduction of Piperazine Moiety: The benzodioxin intermediate is then reacted with piperazine under basic conditions to introduce the piperazine moiety.

    Sulfonylation: The piperazine derivative is then sulfonylated using thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine.

    Final Coupling: The final step involves coupling the sulfonylated piperazine derivative with a suitable methanone precursor under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The benzodioxin and thiophene rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzodioxin and thiophene derivatives.

Scientific Research Applications

2,3-Dihydro-1,4-benzodioxin-6-yl-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-1,4-benzodioxin-6-yl-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone is unique due to its combination of a benzodioxin ring, a thiophene sulfonyl group, and a piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for diverse applications.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-yl-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S2/c20-17(13-3-4-14-15(12-13)24-10-9-23-14)18-5-7-19(8-6-18)26(21,22)16-2-1-11-25-16/h1-4,11-12H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNWCAZMHPGXLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC3=C(C=C2)OCCO3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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